molecular formula C10H13NO3 B13276585 4-(3-Methylfuran-2-yl)pyrrolidine-3-carboxylic acid

4-(3-Methylfuran-2-yl)pyrrolidine-3-carboxylic acid

Cat. No.: B13276585
M. Wt: 195.21 g/mol
InChI Key: UPBBLKXSLPWRSH-UHFFFAOYSA-N
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Description

4-(3-Methylfuran-2-yl)pyrrolidine-3-carboxylic acid is an organic compound with the molecular formula C₁₀H₁₃NO₃ and a molecular weight of 195.22 g/mol . This compound features a pyrrolidine ring substituted with a carboxylic acid group and a 3-methylfuran moiety. It is primarily used for research purposes in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Methylfuran-2-yl)pyrrolidine-3-carboxylic acid typically involves the following steps:

    Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the 3-Methylfuran Moiety: This step involves the coupling of the pyrrolidine ring with a 3-methylfuran derivative using reagents such as palladium catalysts.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors, and employing industrial-grade reagents and catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(3-Methylfuran-2-yl)pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The hydrogen atoms on the pyrrolidine ring can be substituted with various functional groups.

Common Reagents and Conditions

Major Products

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Alcohols and reduced derivatives.

    Substitution: Various substituted pyrrolidine derivatives.

Scientific Research Applications

4-(3-Methylfuran-2-yl)pyrrolidine-3-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in drug discovery and development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(3-Methylfuran-2-yl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine Derivatives: Compounds like pyrrolidine-2-carboxylic acid and pyrrolidine-3-carboxylic acid share structural similarities.

    Furan Derivatives: Compounds such as 2-furoic acid and 3-methylfuran are structurally related.

Uniqueness

4-(3-Methylfuran-2-yl)pyrrolidine-3-carboxylic acid is unique due to its combined pyrrolidine and furan moieties, which confer distinct chemical and biological properties. This dual functionality makes it a valuable compound for diverse research applications .

Properties

Molecular Formula

C10H13NO3

Molecular Weight

195.21 g/mol

IUPAC Name

4-(3-methylfuran-2-yl)pyrrolidine-3-carboxylic acid

InChI

InChI=1S/C10H13NO3/c1-6-2-3-14-9(6)7-4-11-5-8(7)10(12)13/h2-3,7-8,11H,4-5H2,1H3,(H,12,13)

InChI Key

UPBBLKXSLPWRSH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC=C1)C2CNCC2C(=O)O

Origin of Product

United States

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